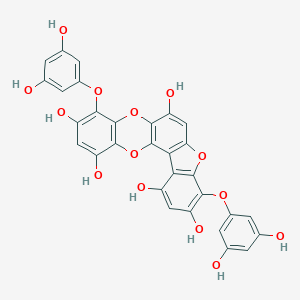

Phlorofucofuroeckol A

Description

Properties

CAS No. |

128129-56-6 |

|---|---|

Molecular Formula |

C30H18O14 |

Molecular Weight |

602.5 g/mol |

IUPAC Name |

4,9-bis(3,5-dihydroxyphenoxy)-[1]benzofuro[3,2-a]oxanthrene-1,3,6,10,12-pentol |

InChI |

InChI=1S/C30H18O14/c31-10-1-11(32)4-14(3-10)40-24-17(36)7-16(35)22-23-21(42-28(22)24)9-20(39)25-29(23)43-27-19(38)8-18(37)26(30(27)44-25)41-15-5-12(33)2-13(34)6-15/h1-9,31-39H |

InChI Key |

SLWPBUMYPRVYIJ-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C3C5=C(C(=C4)O)OC6=C(O5)C(=CC(=C6OC7=CC(=CC(=C7)O)O)O)O)O)O)O |

Canonical SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C3C5=C(C(=C4)O)OC6=C(O5)C(=CC(=C6OC7=CC(=CC(=C7)O)O)O)O)O)O)O |

Other CAS No. |

128129-56-6 |

Synonyms |

1,11-di-(3,5-dihydroxyphenoxy)benzofuro(3,2-a)dibenzo(b,e)(1,4)-dioxin-2,4,8,10,14-pentaol phlorofucofuroeckol A phlorofucofuroeckol-A |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Phlorofucofuroeckol A from Eisenia bicyclis: A Technical Guide for Researchers

An in-depth exploration of the extraction, purification, and characterization of the potent phlorotannin, Phlorofucofuroeckol A, from the brown alga Eisenia bicyclis. This guide provides detailed experimental protocols and summarizes key quantitative data for researchers in natural product chemistry and drug development.

Introduction

Eisenia bicyclis, an edible brown alga found along the coasts of Japan and Korea, is a rich source of phlorotannins, a class of polyphenolic compounds with diverse and potent biological activities. Among these, this compound has garnered significant scientific interest for its antioxidant, anti-inflammatory, anti-allergic, and anti-cancer properties.[1][2][3] This technical guide offers a comprehensive overview of the methodologies for isolating and characterizing this compound, providing a valuable resource for its further investigation and potential therapeutic applications.

Isolation and Purification Workflow

The isolation of this compound from Eisenia bicyclis is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following workflow outlines the typical procedure.

References

- 1. In Vitro Anticancer Activity of this compound via Upregulation of Activating Transcription Factor 3 against Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phlorofucofuroeckol-A: A Natural Compound with Potential to Attenuate Inflammatory Diseases Caused by Airborne Fine Dust - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of phlorofucofuroeckol-A isolated from Ecklonia cava (Phaeophyta) on anti-lipid peroxidation in vitro and in vivo -ALGAE | Korea Science [koreascience.kr]

Phlorofucofuroeckol A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phlorofucofuroeckol A, a novel phlorotannin isolated from brown algae, has garnered significant attention within the scientific community for its diverse and potent pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical characteristics, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of the intricate signaling pathways modulated by this compound are presented to facilitate further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

This compound is a complex polyphenolic compound distinguished by the presence of both dibenzo-1,4-dioxin and dibenzofuran (B1670420) elements.[1] Its intricate structure contributes to its significant biological activities.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4,9-Bis(3,5-dihydroxyphenoxy)-[1]benzofuro[3,2-a]oxanthrene-1,3,6,10,12-pentol | [2] |

| Chemical Formula | C₃₀H₁₈O₁₄ | [2] |

| Molecular Weight | 602.45 g/mol | [2] |

| SMILES String | C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C3C5=C(C(=C4)O)OC6=C(O5)C(=CC(=C6OC7=CC(=CC(=C7)O)O)O)O)O)O)O | [2] |

| InChI Key | SLWPBUMYPRVYIJ-UHFFFAOYSA-N | [2] |

| Appearance | Light brown powder | [3] |

| Solubility | Soluble in ethanol (B145695) and other organic solvents. Extraction is efficient with 70% ethanol. | [3] |

| Stability | Thermolabile, with higher temperatures (50°C) leading to degradation compared to extraction at 25°C. | [3] |

Biological and Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for therapeutic development. Its potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects are well-documented.

Antioxidant Activity

This compound is a potent antioxidant, effectively scavenging various reactive oxygen species (ROS).[4][5] This activity is attributed to its polyphenolic structure, which can donate hydrogen atoms to neutralize free radicals.

Table 2: Antioxidant Activity of this compound

| Assay | IC₅₀ Value (µM) | Reference(s) |

| DPPH Radical Scavenging | 10.3 | [5] |

| Alkyl Radical Scavenging | 3.9 | [5] |

| Hydroxyl Radical Scavenging | 21.4 | [5] |

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and various cytokines.[1][6][7]

Table 3: Anti-inflammatory Activity of this compound

| Target | Effect | Cell Line | Reference(s) |

| iNOS and COX-2 expression | Inhibition | RAW 264.7 macrophages | [1] |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Inhibition | RAW 264.7 macrophages | [1][8] |

| NF-κB Activation | Inhibition | RAW 264.7 macrophages | [1][4] |

| MAPK (p38, JNK) Phosphorylation | Inhibition | RAW 264.7 macrophages, Hs680.Tr human tracheal fibroblasts | [1][4][9] |

Anti-cancer Activity

This compound has shown promising anti-cancer effects in various cancer cell lines. It can induce apoptosis and inhibit cell proliferation through the modulation of specific signaling pathways.[10]

Table 4: Anti-cancer Activity of this compound

| Cell Line | Effect | IC₅₀ Value (µM) | Reference(s) |

| HCT116 (Human Colorectal Carcinoma) | Attenuated cell viability by 38% at 100 µM | Not explicitly an IC₅₀ | [10] |

| SW480 (Human Colorectal Adenocarcinoma) | Attenuated cell viability by 90% at 100 µM | Not explicitly an IC₅₀ | [10] |

| Caco-2 (Human Colorectal Adenocarcinoma) | Inhibition of growth | - | [11] |

| MKN-28 (Human Gastric Cancer) | Inhibition of growth | - | [11] |

Neuroprotective Effects

This compound exhibits neuroprotective properties, suggesting its potential in the management of neurodegenerative diseases. It has been shown to protect neuronal cells from oxidative stress-induced cell death.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Isolation and Purification of this compound from Ecklonia cava

-

Extraction: Dried and powdered Ecklonia cava is extracted with 70% ethanol at room temperature with sonication. The extract is then concentrated under vacuum.[13]

-

Partitioning: The concentrated extract is partitioned with ethyl acetate (B1210297) to separate compounds based on polarity.[13]

-

Chromatography: The ethyl acetate fraction is subjected to centrifugal partition chromatography (CPC) using a two-phase solvent system of n-hexane:ethyl acetate:methanol (B129727):water (2:7:3:7, v/v) to isolate this compound.[2] Further purification can be achieved using high-performance liquid chromatography (HPLC).[3]

DPPH Radical Scavenging Assay

-

Reagent Preparation: A stock solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) is prepared in methanol.[1]

-

Reaction Mixture: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare various concentrations. The sample solution is mixed with the DPPH solution in a 96-well plate.[1]

-

Incubation and Measurement: The plate is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 540 nm using a microplate reader.[1]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value is determined from a dose-response curve.[14]

Cell Viability (MTT) Assay

-

Cell Seeding: Cells (e.g., RAW 264.7, HCT116) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.[10]

-

Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).[10]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[10]

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[10]

Western Blot Analysis for NF-κB and MAPK Pathways

-

Cell Lysis: Cells are treated with this compound and/or a stimulant (e.g., LPS) and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.[8]

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay kit (e.g., BCA assay).[8]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[8]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-p65, p-IκBα, p-p38, p-JNK, and their total forms). After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable kit, and its concentration and purity are determined. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.[8]

-

qPCR Reaction: The qPCR is performed using a SYBR Green master mix, the synthesized cDNA as a template, and specific primers for the target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH).[8]

-

Primer Sequences:

-

TNF-α: Forward: 5'-GACCCTCACACTCAGATCATCTTCT-3', Reverse: 5'-CCTCCACTTGGTGGTTTGCT-3'[8]

-

IL-6: Forward: 5'-TCCAGTTGCCTTCTTGGGAC-3', Reverse: 5'-GTGTAATTAAGCCTCCGACTTG-3'[8]

-

IL-1β: Forward: 5'-GCAACTGTTCCTGAACTCAACT-3', Reverse: 5'-ATCTTTTGGGGTCCGTCAACT-3'[8]

-

GAPDH: Forward: 5'-GGTTGTCTCCTGCGACTTCA-3', Reverse: 5'-GGTGGTCCAGGGTTTCTTACT-3'[8]

-

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[8]

Signaling Pathway Visualizations

This compound exerts its biological effects by modulating complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound.

Figure 1: Anti-inflammatory signaling pathway of this compound.

Figure 2: Anti-cancer signaling pathway of this compound in colorectal cancer cells.

Conclusion

This compound is a marine-derived natural product with significant therapeutic potential. Its well-characterized antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties, coupled with a growing understanding of its mechanisms of action, position it as a strong candidate for further preclinical and clinical investigation. This technical guide provides a solid foundation of its chemical and biological profile to aid researchers and drug development professionals in harnessing the full potential of this remarkable compound.

References

- 1. This compound inhibits the LPS-stimulated iNOS and COX-2 expressions in macrophages via inhibition of NF-κB, Akt, and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound suppresses expression of inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines via inhibition of nuclear factor-κB, c-Jun NH2-terminal kinases, and Akt in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e-algae.org [e-algae.org]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Phlorofucofuroeckol-A: A Natural Compound with Potential to Attenuate Inflammatory Diseases Caused by Airborne Fine Dust - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound from Ecklonia cava ameliorates TGF-β1-induced fibrotic response of human tracheal fibroblasts via the downregulation of MAPKs and SMAD 2/3 pathways inactivated TGF-β receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Anticancer Activity of this compound via Upregulation of Activating Transcription Factor 3 against Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pentafuhalol-B, a Phlorotannin from Brown Algae, Strongly Inhibits the PLK-1 Overexpression in Cancer Cells as Revealed by Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Biosynthesis Pathway of Phlorofucofuroeckol A in Brown Algae: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phlorofucofuroeckol A, a complex phlorotannin found in brown algae, exhibits a wide range of promising biological activities, making it a molecule of significant interest for drug development. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, from the initial synthesis of its phloroglucinol (B13840) monomer to the subsequent polymerization and cyclization reactions. Detailed experimental protocols for the key enzymes and analytical procedures are provided, along with a summary of the available quantitative data. This document aims to serve as a foundational resource for researchers seeking to understand and harness the therapeutic potential of this unique marine natural product.

Introduction

Phlorotannins are a class of polyphenolic compounds exclusively found in brown algae (Phaeophyceae).[1] These polymers of phloroglucinol (1,3,5-trihydroxybenzene) are known for their diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.[2] this compound is a particularly complex phlorotannin, characterized by the presence of both dibenzo-1,4-dioxin and dibenzofuran (B1670420) elements in its structure.[3] It has been isolated from various brown algae species, including Eisenia arborea, Ecklonia cava, and Ecklonia kurome.[1][3] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the rational design of novel therapeutic agents based on its structure. This guide delineates the current understanding of this compound biosynthesis.

The Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into two major stages:

-

Phloroglucinol Monomer Synthesis: The formation of the basic building block, phloroglucinol, via the acetate-malonate pathway.

-

Polymerization and Cyclization: The oxidative coupling of phloroglucinol monomers and subsequent intramolecular cyclizations to form the complex structure of this compound.

Phloroglucinol Monomer Synthesis

The initial and most well-characterized step in the biosynthesis of all phlorotannins is the synthesis of the phloroglucinol monomer.[4][5] This process is catalyzed by a Type III polyketide synthase (PKS) .[4]

-

Precursor: Malonyl-CoA

-

Enzyme: Type III Polyketide Synthase (e.g., PKS1 from Ectocarpus siliculosus)[4]

-

Reaction: The Type III PKS catalyzes the head-to-tail condensation of three molecules of malonyl-CoA. Each condensation step is followed by a decarboxylation. The resulting polyketide chain then undergoes an intramolecular C-acylation (Claisen condensation) to form a cyclic intermediate, which then tautomerizes to the aromatic phloroglucinol.

Polymerization and Cyclization to this compound

The polymerization of phloroglucinol monomers is a less understood but critical phase in the biosynthesis of complex phlorotannins. This process is believed to be mediated by vanadium-dependent haloperoxidases (V-HPOs) .[6] These enzymes catalyze the oxidative coupling of phloroglucinol units, leading to the formation of both C-C (aryl-aryl) and C-O-C (diaryl ether) bonds.

The formation of the intricate dibenzofuran and dibenzo-1,4-dioxin structures within this compound likely proceeds through a series of oxidative coupling and intramolecular cyclization reactions involving phenoxy radicals. While the exact sequence and intermediates are yet to be fully elucidated, a plausible pathway can be proposed based on known chemical reactions.

Quantitative Data

Quantitative data on the biosynthesis of this compound is still limited. The following tables summarize the available information.

Table 1: Yield of this compound from Brown Algae

| Brown Alga Species | Starting Material | Extraction Method | Yield of this compound | Reference |

| Ecklonia cava | 20 g dried powder | 70% Ethanol (B145695) extraction, followed by partitioning and chromatography | 136.4 mg | [7] |

| Eisenia arborea | Not specified | Not specified | Not specified | [1] |

Table 2: Enzyme Kinetic Parameters (Hypothetical/Illustrative)

| Enzyme | Substrate | Km | Vmax | kcat | Source Organism |

| Type III PKS | Malonyl-CoA | ~5-15 µM | Not Reported | ~10-25 min⁻¹ | Pseudomonas fluorescens (PhlD)[8] |

| V-HPO | Phloroglucinol | Not Reported | Not Reported | Not Reported | Ecklonia sp. |

| V-HPO | H₂O₂ | Not Reported | Not Reported | Not Reported | Ecklonia sp. |

| V-HPO | Br⁻ | Not Reported | Not Reported | Not Reported | Ecklonia sp. |

Table 3: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm (Methanol-d₄) |

| ¹H NMR (400 MHz) | 6.63 (1H, s, H-7), 6.40 (1H, s, H-11), 6.26 (1H, s, H-2), 5.97 (2H, d, J = 2.1 Hz, H-2'', 6''), 5.94 (1H, t, J = 1.9 Hz, H-4'), 5.92 (1H, t, J = 2.0 Hz, H-4'''), 5.88 (2H, d, J = 2.1 Hz, H-2', 6') |

| ¹³C NMR (100 MHz) | 162.7, 162.6, 161.0, 161.0, 154.0, 152.5, 152.0, 149.1, 149.0, 146.7, 144.7, 139.2, 136.2, 128.9, 125.9, 125.6, 123.2, 106.2, 106.1, 100.8, 100.2, 98.6, 98.5, 97.0, 96.2, 96.2 |

Reference for NMR data:[9]

Experimental Protocols

Heterologous Expression and Purification of Type III PKS

This protocol is adapted from methods used for the expression of plant and bacterial Type III PKSs in E. coli.[10][11]

Protocol:

-

Gene Synthesis and Cloning: Synthesize the codon-optimized gene for the Type III PKS from a relevant brown alga (e.g., Ecklonia cava) and clone it into an E. coli expression vector, such as pET-28a(+), to generate an N-terminal His₆-tagged fusion protein.

-

Transformation: Transform E. coli BL21(DE3) cells with the recombinant plasmid.[12]

-

Expression:

-

Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.[13]

-

-

Cell Lysis and Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column.

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elute the His-tagged PKS with elution buffer (lysis buffer with 250-500 mM imidazole).

-

-

Analysis: Analyze the purity of the eluted protein by SDS-PAGE.

In Vitro Assay for Type III PKS Activity

This assay measures the formation of phloroglucinol from malonyl-CoA.[14]

Reaction Mixture:

-

100 mM Potassium phosphate (B84403) buffer (pH 7.0)

-

100-500 µM Malonyl-CoA

-

1-5 µg Purified Type III PKS

-

Total volume: 100 µL

Protocol:

-

Combine all reaction components except the enzyme and pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified PKS.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of ethyl acetate (B1210297) containing 1% acetic acid.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Transfer the organic (ethyl acetate) layer to a new tube and evaporate to dryness.

-

Resuspend the residue in a suitable solvent (e.g., methanol).

-

Analyze the product (phloroglucinol) by HPLC or LC-MS.

Extraction and Partial Purification of Vanadium-Dependent Haloperoxidase (V-HPO)

This protocol is based on methods for extracting V-HPOs from brown algae.[15][16]

Protocol:

-

Extraction:

-

Homogenize fresh or frozen brown algal tissue (e.g., Ecklonia cava) in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M KCl, 1 mM EDTA, 1 mM DTT).

-

Stir the homogenate for several hours at 4°C.

-

Clarify the extract by centrifugation.

-

-

Ammonium (B1175870) Sulfate (B86663) Precipitation:

-

Slowly add solid ammonium sulfate to the supernatant to a final saturation of 40-80% while stirring at 4°C.

-

Collect the precipitate by centrifugation.

-

Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0).

-

-

Dialysis: Dialyze the resuspended pellet against the same buffer to remove excess salt.

-

Chromatography: Further purify the V-HPO using ion-exchange and/or size-exclusion chromatography.

Assay for V-HPO-Mediated Phloroglucinol Polymerization

This spectrophotometric assay monitors the decrease in phloroglucinol concentration over time.

Reaction Mixture:

-

100 mM Phosphate or acetate buffer (pH may need to be optimized, typically between 6 and 8)

-

100-500 µM Phloroglucinol

-

100-500 µM H₂O₂

-

10-100 mM KBr or KI

-

Partially purified V-HPO extract

Protocol:

-

Combine all reaction components except H₂O₂ in a cuvette.

-

Monitor the absorbance of phloroglucinol at its λmax (around 267 nm).

-

Initiate the reaction by adding H₂O₂.

-

Record the decrease in absorbance over time.

-

The rate of phloroglucinol consumption can be calculated using its molar extinction coefficient.

Large-Scale Extraction and Purification of this compound

This protocol is a generalized procedure based on literature reports.[7][11]

Protocol:

-

Extraction: Extract dried and powdered brown algal material with an aqueous organic solvent (e.g., 70% ethanol or acetone) at room temperature with stirring.

-

Solvent Partitioning: Concentrate the extract under reduced pressure and partition it between water and a non-polar solvent (e.g., hexane) to remove lipids, followed by partitioning with a solvent of intermediate polarity (e.g., ethyl acetate) to enrich for phlorotannins.

-

Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on Sephadex LH-20, eluting with methanol (B129727) or ethanol to separate compounds based on size and polarity.

-

Further fractionate the enriched fractions on a silica gel column using a gradient of solvents such as chloroform/methanol or dichloromethane/methanol.

-

-

Preparative HPLC: Purify the fractions containing this compound using preparative reversed-phase HPLC (e.g., on a C18 column) with a water/methanol or water/acetonitrile gradient.

-

Structural Verification: Confirm the identity and purity of the isolated this compound using NMR spectroscopy and mass spectrometry.[9]

Conclusion

The biosynthesis of this compound in brown algae is a complex process that begins with the well-defined synthesis of phloroglucinol by a Type III PKS and proceeds through a less-characterized series of polymerization and cyclization reactions likely catalyzed by V-HPOs. While significant progress has been made in identifying the key enzymes and developing methods for the isolation and characterization of this potent natural product, further research is needed to elucidate the precise sequence of events in the polymerization cascade, identify the biosynthetic intermediates, and fully characterize the kinetics of the involved enzymes. The protocols and data presented in this guide provide a solid foundation for researchers aiming to delve deeper into the fascinating biochemistry of phlorotannins and unlock their therapeutic potential.

References

- 1. Isolation of a new anti-allergic phlorotannin, phlorofucofuroeckol-B, from an edible brown alga, Eisenia arborea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phlorotannins–bioactivity and extraction perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling phlorotannins in brown Macroalgae by liquid chromatography-high resolution mass spectronmetry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 4. Structure/function analysis of a type iii polyketide synthase in the brown alga Ectocarpus siliculosus reveals a biochemical pathway in phlorotannin monomer biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Key Step in Phlorotannin Biosynthesis Revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A critical review on purification methods and applications of marine algal haloperoxidases [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. uniprot.org [uniprot.org]

- 9. Induction of Phlorotannins and Gene Expression in the Brown Macroalga Fucus vesiculosus in Response to the Herbivore Littorina littorea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of Phlorotannins and Gene Expression in the Brown Macroalga <i>Fucus vesiculosus</i> in Response to the Herbivore <i>Littorina littorea</i> - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. protocols.io [protocols.io]

- 13. Step-by-step optimization of a heterologous pathway for de novo naringenin production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Extraction and Identification of Phlorotannins from the Brown Alga, Sargassum fusiforme (Harvey) Setchell - PMC [pmc.ncbi.nlm.nih.gov]

Phlorofucofuroeckol A: A Deep Dive into its Antioxidant Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlorofucofuroeckol A (PFF-A) is a phlorotannin, a class of polyphenolic compounds found in brown algae, particularly in species like Ecklonia cava and Eisenia bicyclis.[1][2] Phlorotannins are known for their wide range of biological activities, and PFF-A, in particular, has garnered significant attention for its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant activity of this compound, detailing its mechanisms of action, summarizing quantitative data from various studies, and outlining the experimental protocols used to evaluate its efficacy.

Core Mechanism of Antioxidant Activity

The antioxidant activity of this compound stems from its chemical structure, which is rich in phenolic hydroxyl groups. These groups can donate hydrogen atoms to neutralize free radicals, thereby terminating the chain reactions of oxidation that can lead to cellular damage. PFF-A exhibits its antioxidant effects through several mechanisms:

-

Direct Radical Scavenging: PFF-A directly scavenges various reactive oxygen species (ROS), including DPPH, hydroxyl, and alkyl radicals.[2][3]

-

Inhibition of Lipid Peroxidation: It protects against the oxidative degradation of lipids, a process that can damage cell membranes.[3][4] This has been demonstrated in both in vitro and in vivo models.[3][4]

-

Modulation of Cellular Signaling Pathways: PFF-A influences key signaling pathways involved in the cellular response to oxidative stress, primarily the NF-κB and MAPK pathways. By inhibiting these pathways, PFF-A can suppress the expression of pro-inflammatory and pro-oxidant enzymes.[5][6][7][8]

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified in several studies using various assays. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a comparative measure of its potency. Lower IC50 values indicate stronger antioxidant activity.

| Antioxidant Assay | This compound IC50 (μM) | Reference Compound | Reference Compound IC50 (μM) | Source |

| DPPH Radical Scavenging | 12 - 26 | Ascorbic Acid | Not specified in direct comparison | [1] |

| DPPH Radical Scavenging | 10.3 | - | - | [3] |

| Superoxide Anion Scavenging | 6.5 - 8.4 | α-tocopherol | Not specified in direct comparison | [1] |

| Hydroxyl Radical Scavenging | 21.4 | - | - | [3] |

| Alkyl Radical Scavenging | 3.9 | - | - | [3] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to assess the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

-

A solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).

-

A control sample (without the antioxidant) is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of PFF-A.

Cellular Reactive Oxygen Species (ROS) Measurement

This assay measures the ability of a compound to reduce intracellular ROS levels, often induced by an oxidizing agent.

Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is used. Inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol:

-

Cells (e.g., Vero cells or HaCaT keratinocytes) are cultured in appropriate plates.

-

The cells are pre-treated with different concentrations of this compound for a specific duration.

-

The cells are then loaded with DCFH-DA and incubated.

-

Oxidative stress is induced by adding an agent like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) or hydrogen peroxide (H₂O₂).

-

After incubation, the fluorescence intensity is measured using a fluorescence microplate reader or a fluorescence microscope.

-

The reduction in fluorescence in PFF-A-treated cells compared to the control (oxidizing agent only) indicates its intracellular antioxidant activity.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways, such as NF-κB and MAPKs, to understand the molecular mechanism of PFF-A's action.

Protocol:

-

Cells are treated with this compound and/or an inflammatory stimulus (e.g., lipopolysaccharide - LPS).

-

Total cellular proteins are extracted and their concentration is determined.

-

Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated forms of p38, JNK, ERK, and IκBα, and the p65 subunit of NF-κB).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence).

-

The signal is captured and the protein bands are quantified to determine the effect of PFF-A on the expression and activation of these signaling proteins.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its antioxidant activity.

References

- 1. ovid.com [ovid.com]

- 2. Evaluation of phlorofucofuroeckol-A isolated from Ecklonia cava (Phaeophyta) on anti-lipid peroxidation in vitro and in vivo -ALGAE | Korea Science [koreascience.kr]

- 3. e-algae.org [e-algae.org]

- 4. Evaluation of phlorofucofuroeckol-A isolated from Ecklonia cava (Phaeophyta) on anti-lipid peroxidation in vitro and in vivo [e-algae.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Targets of Brown Algae Phlorotannins for the Therapy of Inflammatory Processes of Various Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound suppresses expression of inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines via inhibition of nuclear factor-κB, c-Jun NH2-terminal kinases, and Akt in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Phlorofucofuroeckol A: A Deep Dive into its Anti-inflammatory Properties

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Phlorofucofuroeckol A (PFF-A) is a phlorotannin, a class of polyphenolic compounds found in brown algae such as Ecklonia cava and Ecklonia stolonifera.[1] Emerging research has highlighted the potent anti-inflammatory properties of PFF-A, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory diseases. This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of PFF-A, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Mechanism of Action: Inhibition of Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of a multitude of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory mediators.

This compound has been shown to potently inhibit the activation of the NF-κB pathway.[1][2][3] It achieves this by preventing the degradation of IκB-α, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[3] This inhibitory action effectively halts the downstream cascade of inflammatory gene expression.

MAPK Signaling Pathway

The MAPK signaling cascade, which includes key kinases such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound has been demonstrated to inhibit the phosphorylation of p38 MAPK and JNK, but not ERK, in LPS-stimulated microglial cells.[3] In macrophages, PFF-A was found to inhibit the activation of Akt and p38 MAPK.[1][2] This targeted inhibition of specific MAPK pathways contributes to its overall anti-inflammatory effect.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Inflammatory Mediator | Cell Line | Inducer | PFF-A Concentration | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | 20 µM | Significant decrease in iNOS mRNA | [1] |

| Nitric Oxide (NO) | Microglial Cells | LPS | Pre-treatment | Attenuated production | [3] |

| Prostaglandin (B15479496) E2 (PGE2) | RAW 264.7 Macrophages | LPS | 20 µM | Significant decrease in COX-2 mRNA | [1] |

| Prostaglandin E2 (PGE2) | Microglial Cells | LPS | Pre-treatment | Attenuated production | [3] |

| TNF-α | RAW 264.7 Macrophages | LPS | 20 µM | Significantly reduced | [1] |

| IL-6 | RAW 264.7 Macrophages | LPS | 20 µM | Significantly reduced | [1] |

| IL-1β | RAW 264.7 Macrophages | LPS | 20 µM | Significantly reduced | [1] |

Note: Specific IC50 values for the inhibition of these mediators by this compound are not consistently reported in the reviewed literature. The data presented reflects significant inhibition at the specified concentrations.

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Inflammatory Challenge | PFF-A Treatment | Key Findings | Reference |

| Mice | Carrageenan-induced paw edema | To be determined | To be determined |

Note: While the carrageenan-induced paw edema model is a standard for evaluating anti-inflammatory compounds, specific studies detailing the in-vivo efficacy of this compound in this model with quantitative data were not prominently available in the initial literature search.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the anti-inflammatory properties of this compound.

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Materials:

-

RAW 264.7 macrophage cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite standard solution

-

96-well culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration from a sodium nitrite standard curve.

Protocol 2: Western Blot Analysis of iNOS and COX-2 Expression

Materials:

-

RAW 264.7 macrophage cells

-

This compound

-

LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed RAW 264.7 cells in 6-well plates and treat with PFF-A and/or LPS as described for the NO assay.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the β-actin loading control.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Cytokine mRNA Expression

Materials:

-

RAW 264.7 macrophage cells

-

This compound

-

LPS

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Culture and treat RAW 264.7 cells with PFF-A and/or LPS.

-

Extract total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qRT-PCR using SYBR Green master mix and specific primers for the target genes.

-

Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.

Conclusion

This compound demonstrates significant anti-inflammatory properties through the potent inhibition of the NF-κB and MAPK signaling pathways. This leads to a marked reduction in the production of key inflammatory mediators, including nitric oxide, prostaglandin E2, and pro-inflammatory cytokines. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound for the treatment of inflammatory diseases. Further in-vivo studies are warranted to fully elucidate its efficacy and safety profile in preclinical models.

References

- 1. This compound inhibits the LPS-stimulated iNOS and COX-2 expressions in macrophages via inhibition of NF-κB, Akt, and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound suppresses expression of inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines via inhibition of nuclear factor-κB, c-Jun NH2-terminal kinases, and Akt in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Safety Profile of Phlorofucofuroeckol A: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on Phlorofucofuroeckol A (PFF-A), a phlorotannin isolated from brown algae, primarily of the Ecklonia species. The available data from in vitro and in vivo studies suggest a favorable safety profile at concentrations effective for its various reported biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This document synthesizes the current understanding of PFF-A's cytotoxicity, its effects in animal models, and the molecular pathways it modulates.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from cytotoxicity and radical scavenging assays to provide a comparative overview of the toxicity profile of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Key Findings | Concentration/Dosage | Reference |

| Vero (Monkey Kidney) | MTT Assay | No toxicity observed. | Up to 41.5 µM | [1][2] |

| RAW 264.7 (Murine Macrophage) | Cell Titer-Glo | CC50: 67.37 µM | 24-hour treatment | [3][4] |

| PC12 (Rat Pheochromocytoma) | Cell Viability Assay | Non-toxic up to 12.5 µM. Significant viability reduction at 25-100 µM. | 24-hour treatment | [5][6] |

| HCT116 & SW480 (Human Colorectal Cancer) | MTT Assay | Decreased cell viability. | 50 and 100 µM | [7] |

| C2C12 (Mouse Myoblast) | Cell Viability Assay | Non-cytotoxic at tested concentrations. | Not specified | [8] |

Table 2: Radical Scavenging Activity of this compound

| Radical | IC50 Value (µM) | Reference |

| DPPH | 10.3 | [2] |

| Hydroxyl | 21.4 | [2] |

| Alkyl | 3.9 | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below to facilitate replication and further investigation.

In Vitro Cytotoxicity Assessment in Vero Cells

-

Cell Culture: Vero cells were seeded in a 96-well plate at a density of 1.0 × 10^5 cells/mL and incubated for 16 hours at 37°C.

-

Treatment: Cells were treated with various concentrations of PFF-A (e.g., 5.0, 20.8, and 41.5 µM) and incubated for 2 hours.

-

Induction of Damage (for protective effect studies): 2,2-azobis (2-amidinopropane) dihydrochloride (B599025) (AAPH) was added at a final concentration of 15 mM.

-

Viability Assay: Cell viability was determined using the MTT assay.[1][2]

Cytotoxicity Evaluation in RAW 264.7 Macrophages

-

Cell Seeding: RAW 264.7 cells were seeded into a 96-well plate at a density of 1 × 10^4 cells/well and incubated for 24 hours.

-

Treatment: The cells were treated with varying concentrations of PFF-A for 24 hours.

-

Viability Measurement: Cell viability was assessed using the Cell Titer-Glo Luminescent Cell Viability Assay Kit.[4]

Neurotoxicity Assessment in PC12 Cells

-

Cell Culture: PC12 cells were seeded at 2 × 10^4 cells per well in 96-well plates and incubated for 24 hours.

-

Treatment: Cells were treated with PFF-A at concentrations ranging from 0 to 100 µM.

-

Neurotoxicity Induction (for neuroprotective studies): Hydrogen peroxide (H2O2) or Amyloid β peptide (Aβ1–42) was used to induce cell death.

-

Viability Assay: Neuronal cell viability was measured to determine the toxic or protective effects.[5][6]

In Vivo Toxicity Evaluation in Zebrafish Embryos

-

Model Organism: Zebrafish embryos were utilized.

-

Treatment: Embryos were treated with PFF-A in the presence or absence of AAPH.

-

Endpoint Analysis: Reactive oxygen species (ROS) levels and cell death were measured to assess the protective effects of PFF-A against AAPH-induced toxicity.[1][2][9]

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate several key signaling pathways involved in inflammation and apoptosis, which are critical for understanding its toxicological and therapeutic potential.

Anti-inflammatory Signaling Pathway

PFF-A has been demonstrated to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. In lipopolysaccharide (LPS)-stimulated microglial cells and RAW 264.7 macrophages, PFF-A treatment led to the inactivation of NF-κB by preventing the degradation of its inhibitor, IκB-α, and inhibiting the nuclear translocation of the p65 subunit.[3][10] Furthermore, PFF-A inhibited the phosphorylation of JNK and p38 MAPK, key components of the MAPK cascade.[10]

Apoptosis Regulation Pathway

In the context of oxidative stress-induced apoptosis, PFF-A has shown protective effects. In AAPH-stimulated Vero cells, PFF-A treatment inhibited the expression of the pro-apoptotic proteins Bax and cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-xL.[1][2] This modulation of the Bcl-2 family of proteins suggests that PFF-A can mitigate apoptosis triggered by oxidative insults. Conversely, in human colorectal cancer cells, PFF-A was found to induce apoptosis, indicating a context-dependent effect.[7]

Experimental Workflow for In Vitro Toxicity Screening

The general workflow for assessing the in vitro toxicity of this compound is depicted below. This process is fundamental in determining the dose-dependent effects of the compound on cell viability and identifying safe concentration ranges for further mechanistic studies.

References

- 1. e-algae.org [e-algae.org]

- 2. Evaluation of phlorofucofuroeckol-A isolated from Ecklonia cava (Phaeophyta) on anti-lipid peroxidation in vitro and in vivo -ALGAE | Korea Science [koreascience.kr]

- 3. Phlorofucofuroeckol-A: A Natural Compound with Potential to Attenuate Inflammatory Diseases Caused by Airborne Fine Dust [mdpi.com]

- 4. Phlorofucofuroeckol-A: A Natural Compound with Potential to Attenuate Inflammatory Diseases Caused by Airborne Fine Dust - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of phlorofucofuroeckol-A isolated from Ecklonia cava (Phaeophyta) on anti-lipid peroxidation in vitro and in vivo [e-algae.org]

- 10. This compound suppresses expression of inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines via inhibition of nuclear factor-κB, c-Jun NH2-terminal kinases, and Akt in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Phlorofucofuroeckol A from Ecklonia cava

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ecklonia cava, an edible brown alga found in the coastal waters of Japan and Korea, is a rich source of phlorotannins, a class of polyphenolic compounds with a wide range of biological activities. Among these, Phlorofucofuroeckol A (PFF-A) has garnered significant attention for its potent antioxidant, anti-inflammatory, anti-allergic, and anti-cancer properties.[1][2] The effective extraction and purification of PFF-A are crucial for its further investigation and potential therapeutic applications. This document provides detailed application notes and protocols for various methods of extracting PFF-A from Ecklonia cava, including conventional solvent-based methods, advanced chromatographic techniques, and green extraction technologies.

Data Presentation: Comparative Analysis of Extraction Methods

The selection of an appropriate extraction and purification strategy depends on the desired yield, purity, scalability, and available resources. Below is a summary of quantitative data from various studies to facilitate comparison.

| Extraction Method | Starting Material | Key Parameters | Yield of PFF-A | Purity of PFF-A | Reference |

| Solvent Extraction & Column Chromatography | Dried E. cava powder | Extraction: 70% aqueous ethanol (B145695). Purification: ODS column chromatography, Sephadex LH-20, HPLC. | Not explicitly stated for PFF-A alone, but a purified polyphenolic extract contained 3.5% PFF-A. | 98.0 wt% | [1][3][4] |

| Centrifugal Partition Chromatography (CPC) | 500 mg of crude ethyl acetate (B1210297) fraction | Two-phase solvent system: n-hexane:EtOAc:methanol:water (2:7:3:7, v/v). | 31.1 mg | ≥90% | [5] |

| Enzyme-Assisted Extraction (General Phlorotannins) | Dried Sargassum dupplicatum powder | Enzyme: Cellulase (7.5% v/v), 3-hour treatment. Followed by 96% ethanol extraction. | Phlorotannin content: 4.45 ± 0.11 mg phloroglucinol (B13840) equivalent/g DW. (PFF-A specific yield not provided). | Not specified | [1] |

| Supercritical Fluid Extraction (General Phlorotannins) | Dried Saccharina japonica powder | Temperature: 48.98 °C, Pressure: 300 bar, Co-solvent: 2.00% water. | Phlorotannin yield: 0.927 ± 0.026 mg/g. (PFF-A specific yield not provided). | Not specified |

Experimental Protocols & Workflows

This section provides detailed methodologies for the key extraction and purification techniques.

Protocol 1: Conventional Solvent Extraction and Fractionation

This protocol describes a standard method for obtaining a phlorotannin-rich ethyl acetate fraction from Ecklonia cava.

1. Sample Preparation:

- Collect fresh Ecklonia cava and wash thoroughly with fresh water to remove salt and debris.

- Freeze-dry the seaweed to preserve the integrity of the phlorotannins.

- Grind the dried fronds into a fine powder (approximately 40-60 mesh).

2. Initial Solvent Extraction:

- Macerate the dried E. cava powder (e.g., 1 kg) with 70% aqueous ethanol at a 1:10 solid-to-liquid ratio (w/v).

- Stir the mixture at room temperature for 24 hours.

- Filter the extract through cheesecloth and then filter paper to separate the solid residue.

- Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude ethanol extract.

3. Solvent Partitioning (Fractionation):

- Suspend the crude ethanol extract in distilled water.

- Perform liquid-liquid partitioning in a separatory funnel with an equal volume of ethyl acetate (EtOAc).

- Shake vigorously and allow the layers to separate. Collect the upper EtOAc layer.

- Repeat the partitioning of the aqueous layer with fresh EtOAc two more times.

- Combine all EtOAc fractions and concentrate using a rotary evaporator to yield the phlorotannin-rich EtOAc fraction.

Workflow Diagram for Solvent Extraction and Fractionation:

Caption: Workflow for conventional solvent extraction of PFF-A.

Protocol 2: Purification of PFF-A using Centrifugal Partition Chromatography (CPC)

This protocol is for the preparative isolation of PFF-A from the ethyl acetate fraction obtained in Protocol 1.

1. Preparation of Two-Phase Solvent System:

- Prepare a two-phase solvent system consisting of n-hexane, ethyl acetate, methanol, and water in a volumetric ratio of 2:7:3:7.[5]

- Mix the solvents thoroughly in a separatory funnel and allow them to equilibrate at room temperature.

- Separate the upper (stationary phase) and lower (mobile phase) layers. Degas both phases before use.

2. CPC Operation:

- Fill the CPC column with the stationary phase (upper phase).

- Set the rotational speed of the centrifuge to the desired level (e.g., 1000 rpm).

- Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 2-5 mL/min) until hydrodynamic equilibrium is reached.

- Dissolve a known amount of the dried EtOAc fraction (e.g., 500 mg) in a small volume of the biphasic solvent mixture (1:1 v/v of upper and lower phases).

- Inject the sample into the CPC system.

- Collect fractions of the eluent at regular intervals using a fraction collector.

3. Fraction Analysis and Final Purification:

- Monitor the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing PFF-A.

- Pool the PFF-A-rich fractions and concentrate them under reduced pressure.

- If necessary, perform a final purification step using preparative HPLC to achieve high purity (e.g., >98%).

- Confirm the identity and purity of the isolated PFF-A using HPLC and mass spectrometry.[5]

Workflow Diagram for CPC Purification:

Caption: Workflow for the purification of PFF-A using CPC.

Protocol 3: Enzyme-Assisted Extraction (EAE) of Phlorotannins

This is a generalized protocol for EAE of phlorotannins from brown algae, which can be optimized for Ecklonia cava. The principle is to use enzymes to break down the algal cell wall, facilitating the release of intracellular compounds.

1. Sample and Enzyme Preparation:

- Use dried, powdered Ecklonia cava as the starting material.

- Select appropriate enzymes such as cellulase, xylanase, or commercial mixtures like Viscozyme. The choice of enzyme depends on the composition of the algal cell wall.

- Prepare an enzyme solution in a suitable buffer (e.g., acetate or citrate (B86180) buffer) at the optimal pH for the chosen enzyme.

2. Enzymatic Hydrolysis:

- Suspend the algal powder in the buffer at a defined solid-to-liquid ratio.

- Add the enzyme solution to the slurry at a predetermined concentration (e.g., 2-10% v/v).[1]

- Incubate the mixture in a shaking water bath at the optimal temperature for the enzyme (e.g., 40-50°C) for a specified duration (e.g., 1-5 hours).[1]

3. Post-Hydrolysis Extraction:

- Deactivate the enzyme by heating the mixture (e.g., at 90-100°C for 10 minutes).

- Centrifuge the mixture to separate the solid residue.

- Extract the supernatant and the residue with an organic solvent (e.g., 70-96% ethanol) as described in Protocol 1.

- The resulting crude extract can then be further purified using the methods in Protocol 2.

Workflow Diagram for Enzyme-Assisted Extraction:

Caption: Generalized workflow for enzyme-assisted extraction.

Protocol 4: Supercritical Fluid Extraction (SFE) of Phlorotannins

This generalized protocol for SFE of phlorotannins is based on conditions reported for other brown algae and can be adapted for Ecklonia cava. SFE is a green technology that uses a supercritical fluid, typically CO₂, as the solvent.

1. Sample Preparation:

- Use dried, finely powdered Ecklonia cava. The particle size is critical for efficient extraction.

- Pack the powdered algae into the extraction vessel of the SFE system.

2. SFE Parameters:

- Supercritical Fluid: Carbon dioxide (CO₂).

- Co-solvent: Due to the polarity of phlorotannins, a co-solvent such as ethanol or water is necessary. The percentage of co-solvent can range from 2% to 20%.

- Temperature: Set the extraction temperature in the range of 40-60°C.

- Pressure: Apply a pressure in the range of 200-400 bar (20-40 MPa).

- Flow Rate: Maintain a constant flow rate of CO₂ and the co-solvent.

3. Extraction and Collection:

- Pressurize and heat the CO₂ to bring it to a supercritical state.

- Introduce the co-solvent into the supercritical CO₂ stream.

- Pass the supercritical fluid through the extraction vessel containing the algal powder.

- The extract-laden fluid then flows into a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

- Collect the precipitated extract. The extract can be further purified using chromatographic methods.

Workflow Diagram for Supercritical Fluid Extraction:

Caption: Schematic of a Supercritical Fluid Extraction process.

Conclusion

The extraction and purification of this compound from Ecklonia cava can be achieved through various methodologies, each with its own advantages and disadvantages. Conventional solvent extraction followed by chromatographic purification, particularly using Centrifugal Partition Chromatography, is a well-documented and effective approach for obtaining high-purity PFF-A on a laboratory scale. Emerging green technologies like enzyme-assisted extraction and supercritical fluid extraction offer more sustainable alternatives, although they may require further optimization to maximize the yield of specific phlorotannins like PFF-A. The choice of method should be guided by the specific research or development goals, considering factors such as yield, purity requirements, environmental impact, and scalability.

References

- 1. Antioxidant Phlorotannin from Brown Algae Sargassum dupplicatum: Enzyme-assissted Extraction and Purification, World Journal of Food Science and Technology, Science Publishing Group [sciencepublishinggroup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cetjournal.it [cetjournal.it]

Application Notes and Protocols for the Purification of Phlorofucofuroeckol A using Centrifugal Partition Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlorofucofuroeckol A, a phlorotannin found in brown algae such as Ecklonia cava, has garnered significant interest within the scientific community due to its diverse biological activities. These include potent antioxidant, anti-inflammatory, and neuroprotective properties. As research into its therapeutic potential expands, the need for efficient and scalable purification methods is paramount. Centrifugal Partition Chromatography (CPC) has emerged as a highly effective technique for the one-step purification of this compound, offering high purity and recovery without the use of solid stationary phases that can lead to sample loss.[1] This application note provides a detailed protocol for the purification of this compound from Ecklonia cava extract using CPC, along with relevant data and visualizations to aid researchers in their drug discovery and development efforts.

Data Presentation

The following table summarizes the quantitative data obtained from the purification of this compound from an ethyl acetate (B1210297) fraction of Ecklonia cava crude extract using a one-step Centrifugal Partition Chromatography system.[1]

| Parameter | Value | Reference |

| Starting Material | 500 mg of crude ethyl acetate extract | [1] |

| Isolated Compound | Phlorofucofuroeckol-A | [1] |

| Yield | 31.1 mg | [1] |

| Purity | ≥90% (determined by HPLC) | [1] |

| Recovery | Not explicitly stated, but calculable from initial concentration if known. | |

| Processing Time | Not explicitly stated, but CPC is known for faster processing times. |

Experimental Protocols

Preparation of Crude Extract from Ecklonia cava

A detailed protocol for the preparation of the crude extract is essential for successful purification.

Materials:

-

Dried Ecklonia cava powder

-

Ethyl acetate (EtOAc)

-

Distilled water

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Protocol:

-

Extract the dried Ecklonia cava powder three times with 80% methanol at room temperature with shaking.

-

Filter the extract to remove solid residues.

-

Concentrate the filtrate using a rotary evaporator at 40°C to obtain the methanol extract.

-

Suspend the methanol extract in distilled water and partition it with an equal volume of ethyl acetate in a separatory funnel.

-

Repeat the ethyl acetate partitioning step three times.

-

Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the crude ethyl acetate extract.

-

Dry the crude extract completely and store it at -20°C until use.

Centrifugal Partition Chromatography (CPC) Protocol

This protocol outlines the steps for the purification of this compound from the crude extract.

Instrumentation:

-

Centrifugal Partition Chromatograph (e.g., Kromaton FCPC, Armen Instrument CPC)

-

Solvent delivery pump

-

UV-Vis detector

-

Fraction collector

Two-Phase Solvent System:

-

Prepare a two-phase solvent system of n-hexane:ethyl acetate:methanol:water in a volume ratio of 2:7:3:7.[1]

-

Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

-

The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase (or vice versa, depending on the elution mode).

CPC Operation:

-

Stationary Phase Loading: Fill the CPC rotor with the stationary phase at a low rotational speed (e.g., 500 rpm).

-

Rotor Speed: Increase the rotational speed to the desired setpoint (e.g., 1500-2000 rpm). The optimal speed may vary depending on the instrument and rotor volume.

-

Mobile Phase Pumping: Pump the mobile phase through the system at a specific flow rate (e.g., 5-10 mL/min for a laboratory-scale instrument). Continue pumping until the stationary phase is equilibrated and a stable baseline is achieved on the detector.

-

Sample Injection: Dissolve a known amount of the crude ethyl acetate extract (e.g., 500 mg) in a small volume of the biphasic solvent system and inject it into the CPC.

-

Elution and Fraction Collection: Elute the sample with the mobile phase. Monitor the effluent with a UV detector (e.g., at 280 nm) and collect fractions at regular intervals using a fraction collector.

-

Stationary Phase Extrusion: After the elution of the compounds of interest, stop the mobile phase flow and extrude the stationary phase from the rotor to recover any retained compounds.

Post-CPC Analysis:

-

Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound and to determine its purity.

-

Pool the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the purification of this compound.

Caption: Workflow for this compound purification.

Signaling Pathway Diagram

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[2] The following diagram depicts a simplified representation of this mechanism.

Caption: Inhibition of NF-κB/MAPK pathway by this compound.

References

Application Note: Quantification of Phlorofucofuroeckol A using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phlorofucofuroeckol A is a phlorotannin, a class of polyphenolic compounds found in brown algae such as Ecklonia cava.[1][2][3] These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, anti-allergic, and anti-cancer properties.[4][5] As interest in phlorotannins for pharmaceutical and nutraceutical applications grows, robust analytical methods for their quantification are crucial for quality control and standardization. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Principle

High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing spectral information that can aid in peak identification and purity assessment. For the quantification of this compound, a reversed-phase HPLC method is typically employed, and the compound is detected by its UV absorbance.

Quantitative Data Summary

The following table summarizes the quantitative data for the HPLC-DAD method for this compound and a related phlorotannin, dieckol (B191000), as reported in the literature.

| Parameter | This compound | Dieckol | Reference |

| Retention Time (min) | 39 | 32 | [1] |

| Linearity (r) | >0.996 | >0.996 | [6] |

| Limit of Detection (LOD) | 5.82 µg/mL | 7.27 µg/mL | [1] |

| Limit of Quantification (LOQ) | 19.41 µg/mL | 24.15 µg/mL | [1] |

| Accuracy (%) | 94.02 | 92.64 | [1] |

| Precision (%) | 3.94 | 3.92 | [1] |

Experimental Protocols

Extraction of this compound from Brown Algae

This protocol describes a general procedure for the extraction of phlorotannins from brown algae.

Materials and Reagents:

-

Dried brown algae (Ecklonia cava) powder

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

n-Hexane (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Dichloromethane (analytical grade)

-

Chloroform (B151607) (analytical grade)

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Defatting: Soak the dried algal powder in n-hexane to remove lipids. Discard the hexane (B92381) fraction.

-

Extraction: Extract the defatted algal powder with methanol or aqueous ethanol (B145695) (e.g., 52% ethanol).[5]

-

Solvent Partitioning: Concentrate the extract using a rotary evaporator. The crude extract can be further partitioned using solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol. This compound is typically found in the more polar fractions.[2]

-

Column Chromatography: The fraction rich in this compound can be further purified using silica gel column chromatography with a gradient of chloroform and methanol.[2]

-

Final Purification: The fractions containing this compound can be subjected to final purification by preparative HPLC.[2]

-

Sample Preparation for HPLC Analysis: Dissolve the dried, purified extract or the analytical standard in 100% methanol to a known concentration (e.g., 1 mg/mL) and store at -20°C until analysis.[1]

HPLC-DAD Quantification Protocol

Instrumentation and Conditions:

-

HPLC System: An Agilent 1100 Series HPLC System or equivalent, equipped with a degasser, quaternary pump, autosampler, column oven, and diode array detector.[7]

-

Column: Supelco Discovery C18, 4.6 x 250 mm, 5 µm particle size.[7]

-

Column Temperature: 25 °C.[7]

-

Mobile Phase A: 0.05% Phosphoric acid in deionized water.[7]

-

Mobile Phase B: Acetonitrile.[7]

-

Gradient Elution:

-

0–4 min, 0% B

-

4–8 min, 0–30% B

-

8–30 min, 30–45% B

-

30–31 min, 45–70% B

-

31–36 min, 70% B

-

36–37 min, 70–0% B

-

37–45 min, 0% B.[7]

-

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 100 µL.[1]

-

DAD Wavelength: 290 nm.[1]

Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol (e.g., 100 mg/L).

-

Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol to achieve a concentration range that brackets the expected concentration in the samples (e.g., 0.5, 2, 5, 10, and 20 mg/L).[7]

Analysis Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (50% methanol) to ensure no interfering peaks are present.

-

Inject the standard solutions in increasing order of concentration to generate a calibration curve.

-

Inject the prepared sample extracts.

-

After each run, monitor the baseline to ensure it returns to the initial state before the next injection.

Data Analysis:

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. The retention time for this compound is approximately 39 minutes under the specified conditions.[1]

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Calculate the final concentration of this compound in the original sample, taking into account the dilution factors during sample preparation.

Visualizations

Caption: Experimental workflow for this compound quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Phlorotannins–bioactivity and extraction perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Phlorofucofuroeckol A In Vitro Cell Viability Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phlorofucofuroeckol A (PFF-A) is a phlorotannin, a type of polyphenolic compound found in brown algae, that has garnered significant interest for its potential therapeutic properties, including anti-cancer, antioxidant, and anti-inflammatory effects.[1][2][3] This document provides a detailed protocol for assessing the in vitro cytotoxic effects of PFF-A on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, it summarizes the quantitative data from studies on its impact on cell viability and illustrates the key signaling pathway involved.

Data Presentation

The cytotoxic effects of this compound have been evaluated in several human colorectal cancer cell lines. The following table summarizes the dose-dependent impact of PFF-A on cell viability after 24 hours of treatment.

| Cell Line | PFF-A Concentration (µM) | % Cell Viability | Reference |

| HCT116 | 50 | 84% | [1][4] |

| 100 | 62% | [1][4] | |

| SW480 | 50 | 58% | [1][4] |

| 100 | 10% | [1][4] | |

| LoVo | 50 | 61% | [1][4] |

| 100 | 53% | [1][4] | |

| HT-29 | 50 | 75% | [1][4] |

| 100 | 69% | [1][4] | |

| RAW 264.7 | 67.37 (CC50) | 50% | [5] |

Note: The CC50 value for RAW 264.7 cells represents the concentration at which 50% of cell viability is inhibited.[5]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][7]

Materials:

-

This compound (PFF-A)

-

Human colorectal cancer cell lines (e.g., HCT116, SW480, LoVo, HT-29)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]

-

Dimethyl Sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[8]

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.

-

Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight in a humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of PFF-A in DMSO. Further dilute the stock solution with serum-free medium to achieve the desired final concentrations (e.g., 0, 50, and 100 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of PFF-A. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a negative control (medium only).